

# Spectroscopic Profile of 6,7-diethoxyquinazolin-4(3H)-one: A Predictive Technical Guide

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## Compound of Interest

Compound Name:	6,7-diethoxyquinazolin-4(3H)-one
CAS No.:	179246-15-2
Cat. No.:	B179993

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Disclaimer: Direct experimental spectroscopic data for **6,7-diethoxyquinazolin-4(3H)-one** is not readily available in public databases. This guide has been constructed using advanced predictive modeling and spectral data from structurally analogous compounds. All presented data (NMR, IR, Mass Spectrometry) are in silico predictions intended to serve as a robust reference for researchers, scientists, and drug development professionals.

## Introduction: The Significance of 6,7-diethoxyquinazolin-4(3H)-one

The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities, including anticancer, anti-inflammatory, and antihypertensive properties. The specific substitution pattern of **6,7-diethoxyquinazolin-4(3H)-one** suggests its potential as a kinase inhibitor, a class of drugs that has revolutionized cancer therapy. The dual ethoxy groups at the 6 and 7 positions can significantly influence the molecule's solubility, metabolic stability, and binding affinity to target proteins.

Accurate structural elucidation and confirmation are paramount in the drug discovery pipeline. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed fingerprint of a molecule's structure. This guide offers a comprehensive, albeit predictive, analysis of the spectroscopic data for **6,7-diethoxyquinazolin-4(3H)-one**, providing a foundational dataset for its synthesis, characterization, and further development.

## Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous assignment of spectroscopic signals, the following molecular structure and atom numbering scheme for **6,7-diethoxyquinazolin-4(3H)-one** will be used throughout this guide.

Caption: Molecular structure of **6,7-diethoxyquinazolin-4(3H)-one**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

## Experimental Protocol (Hypothetical)

- Instrumentation: A 500 MHz NMR spectrometer.
- Sample Preparation: Approximately 10 mg of **6,7-diethoxyquinazolin-4(3H)-one** is dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- Data Acquisition: <sup>1</sup>H NMR and <sup>13</sup>C NMR spectra are acquired at 298 K. Chemical shifts are referenced to the residual solvent peak of DMSO-d<sub>6</sub> ( $\delta = 2.50$  ppm for <sup>1</sup>H and  $\delta = 39.52$  ppm for <sup>13</sup>C).

## Predicted <sup>1</sup>H NMR Data

The <sup>1</sup>H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
H-5	~7.10	Singlet (s)	-	1H
H-8	~7.45	Singlet (s)	-	1H
H-2	~8.05	Singlet (s)	-	1H
N3-H	~12.10	Broad Singlet (br s)	-	1H
6-OCH <sub>2</sub> CH <sub>3</sub>	~4.15	Quartet (q)	~7.0	2H
7-OCH <sub>2</sub> CH <sub>3</sub>	~4.18	Quartet (q)	~7.0	2H
6-OCH <sub>2</sub> CH <sub>3</sub>	~1.40	Triplet (t)	~7.0	3H
7-OCH <sub>2</sub> CH <sub>3</sub>	~1.42	Triplet (t)	~7.0	3H

## Interpretation of Predicted <sup>1</sup>H NMR Spectrum

- Aromatic Protons (H-5, H-8):** The protons on the benzene ring portion of the quinazolinone appear as two distinct singlets at approximately 7.10 and 7.45 ppm. Their singlet nature is due to the lack of adjacent protons for coupling. The electron-donating ethoxy groups shield these protons, causing them to appear at a relatively upfield position for aromatic protons.
- C2-Proton (H-2):** The proton at the C2 position is expected to be the most downfield of the non-labile protons (~8.05 ppm) due to the deshielding effect of the two adjacent nitrogen atoms.
- Amide Proton (N3-H):** The amide proton is expected to be a broad singlet at a significantly downfield chemical shift (~12.10 ppm) due to its acidic nature and involvement in hydrogen bonding.
- Ethoxy Groups:** The two ethoxy groups give rise to two sets of quartet and triplet signals. The methylene protons (-OCH<sub>2</sub>-) appear as quartets around 4.15-4.18 ppm due to coupling with the adjacent methyl protons. The methyl protons (-CH<sub>3</sub>) appear as triplets around 1.40-

1.42 ppm due to coupling with the adjacent methylene protons. The slight difference in their chemical shifts is due to their different positions on the aromatic ring.

## Predicted $^{13}\text{C}$ NMR Data

The  $^{13}\text{C}$  NMR spectrum provides information on the different types of carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
6,7-OCH <sub>2</sub> CH <sub>3</sub>	~14.5
6,7-OCH <sub>2</sub> CH <sub>3</sub>	~64.0
C-5	~105.0
C-8	~108.0
C-4a	~115.0
C-8a	~145.0
C-2	~148.0
C-6	~150.0
C-7	~155.0
C-4 (C=O)	~162.0

## Interpretation of Predicted $^{13}\text{C}$ NMR Spectrum

- Carbonyl Carbon (C-4): The amide carbonyl carbon is the most downfield signal, predicted to be around 162.0 ppm.
- Aromatic Carbons: The aromatic carbons show a range of chemical shifts. The carbons directly attached to the electron-donating ethoxy groups (C-6 and C-7) are significantly shielded and appear at approximately 150.0 and 155.0 ppm, respectively. The protonated aromatic carbons (C-5 and C-8) are more upfield (~105.0-108.0 ppm). The bridgehead carbons (C-4a and C-8a) are predicted around 115.0 and 145.0 ppm.

- C-2 Carbon: The C-2 carbon, situated between two nitrogen atoms, is expected at a downfield position of ~148.0 ppm.
- Ethoxy Carbons: The methylene carbons (-OCH<sub>2</sub>-) of the ethoxy groups are predicted around 64.0 ppm, while the methyl carbons (-CH<sub>3</sub>) are expected at a more upfield position of ~14.5 ppm.

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations.

### Experimental Protocol (Hypothetical)

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
- Sample Preparation: The sample is analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm<sup>-1</sup>.

### Predicted IR Absorption Bands

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Functional Group
3200-3000	N-H Stretch	Amide
3080-3010	C-H Stretch	Aromatic
2980-2850	C-H Stretch	Alkyl (Ethoxy)
~1680	C=O Stretch	Amide (Quinazolinone)
1620-1580	C=C Stretch	Aromatic Ring
~1250	C-O Stretch	Aryl Ether
~1100	C-O Stretch	Alkyl Ether

### Interpretation of Predicted IR Spectrum

- **N-H Stretch:** A broad absorption band is expected in the region of 3200-3000  $\text{cm}^{-1}$ , characteristic of the N-H stretching vibration of the amide group.
- **C-H Stretches:** Aromatic C-H stretching vibrations are expected to appear just above 3000  $\text{cm}^{-1}$ , while the C-H stretching of the ethoxy groups will be observed just below 3000  $\text{cm}^{-1}$ .
- **C=O Stretch:** A strong, sharp absorption peak around 1680  $\text{cm}^{-1}$  is a key diagnostic for the carbonyl group of the cyclic amide (lactam) in the quinazolinone ring.
- **C=C Stretch:** Aromatic C=C stretching vibrations will give rise to absorptions in the 1620-1580  $\text{cm}^{-1}$  region.
- **C-O Stretches:** The C-O stretching vibrations of the aryl and alkyl ethers of the ethoxy groups are expected to produce strong bands around 1250  $\text{cm}^{-1}$  and 1100  $\text{cm}^{-1}$ , respectively.

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structure.

## Experimental Protocol (Hypothetical)

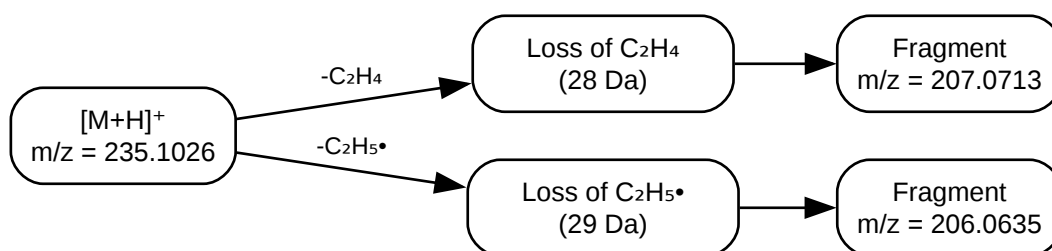
- **Instrumentation:** A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
- **Sample Preparation:** The sample is dissolved in a suitable solvent like methanol or acetonitrile and infused into the ESI source.
- **Data Acquisition:** The mass spectrum is acquired in positive ion mode.

## Predicted Mass Spectrometry Data

- **Molecular Formula:**  $\text{C}_{12}\text{H}_{14}\text{N}_2\text{O}_3$
- **Molecular Weight:** 234.25 g/mol
- **Predicted  $[\text{M}+\text{H}]^+$ :** m/z 235.1026

## Interpretation of Predicted Mass Spectrum

- **Molecular Ion Peak:** The most crucial piece of information is the molecular ion peak. In ESI-MS, this will be observed as the protonated molecule  $[M+H]^+$  at an  $m/z$  of approximately 235.1026. High-resolution mass spectrometry can confirm the elemental composition to be  $C_{12}H_{15}N_2O_3^+$ .
- **Fragmentation Pattern:** The fragmentation of the molecule under MS conditions can provide further structural information. Key predicted fragmentation pathways include the loss of ethylene ( $C_2H_4$ , 28 Da) or an ethyl radical ( $C_2H_5\cdot$ , 29 Da) from the ethoxy side chains.



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Caption: Predicted major fragmentation pathways for **6,7-diethoxyquinazolin-4(3H)-one**.

## Conclusion

This in-depth technical guide provides a comprehensive predicted spectroscopic profile of **6,7-diethoxyquinazolin-4(3H)-one**. The predictive  $^1H$  NMR,  $^{13}C$  NMR, IR, and Mass Spectrometry data, along with their detailed interpretations, offer a valuable resource for researchers involved in the synthesis, characterization, and development of this and related quinazolinone derivatives. While this guide is based on robust predictive methods, experimental verification remains the gold standard for structural confirmation.

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